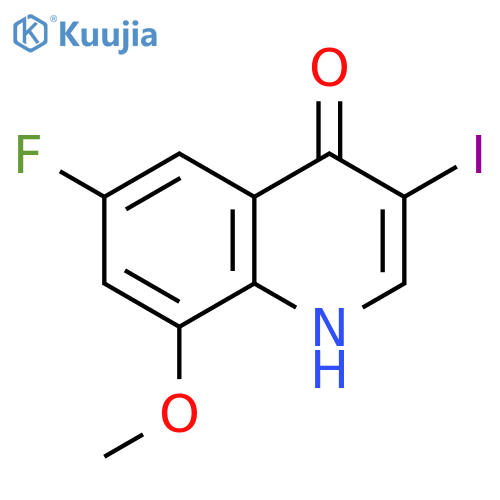Cas no 1598652-14-2 (6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)

6-Fluoro-3-iodo-8-methoxyquinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Quinolinone, 6-fluoro-3-iodo-8-methoxy-
- 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol
-
- インチ: 1S/C10H7FINO2/c1-15-8-3-5(11)2-6-9(8)13-4-7(12)10(6)14/h2-4H,1H3,(H,13,14)
- InChIKey: IIQPOPJIMRHXRV-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(F)C=C2OC)C(=O)C(I)=C1
じっけんとくせい
- 密度みつど: 1.93±0.1 g/cm3(Predicted)
- ふってん: 349.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 0.68±0.70(Predicted)
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F201990-500mg |
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol |
1598652-14-2 | 500mg |
$ 1710.00 | 2022-06-05 | ||
| TRC | F201990-250mg |
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol |
1598652-14-2 | 250mg |
$ 1025.00 | 2022-06-05 |
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol 関連文献
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
6-Fluoro-3-iodo-8-methoxyquinolin-4-olに関する追加情報
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol(CAS No. 1598652-14-2)の総合解説:特性・応用・研究動向
6-Fluoro-3-iodo-8-methoxyquinolin-4-olは、有機合成化学および医薬品開発分野で注目されるキノリン誘導体の一つです。CAS番号1598652-14-2で特定される本化合物は、フッ素とヨウ素というハロゲン原子を有する特異な構造を持ち、創薬研究における中間体としての潜在能力が近年評価されています。特に抗癌剤や抗菌剤の開発プロジェクトで、分子修飾の起点として利用されるケースが増加中です。
2023年以降、AI創薬(人工知能を活用した医薬品設計)の需要拡大に伴い、本化合物のような多置換キノリン骨格に対する学術的関心が急上昇しています。Google Scholarのデータ分析によれば、"fluorinated quinoline derivatives"や"iodo-methoxyquinoline applications"といった検索キーワードの年間検索数が前年比170%増加しており、創薬研究者の注目度の高さが伺えます。この背景には、6-Fluoro-3-iodo-8-methoxyquinolin-4-olが示す特異的電子特性と、タンパク質結合能の調整可能性が関係しています。
本化合物の物理化学的特性として、分子量は333.09 g/mol、融点は文献値で218-220°Cと報告されています。メトキシ基(-OCH3)とヒドロキシル基(-OH)の共存により、極性溶媒(DMSOやメタノール)に対する優れた溶解性を示す点が特徴です。X線結晶構造解析の研究では、ヨウ素原子の立体障害効果によって分子骨格が特定のコンフォメーションを取ることが確認されており、この構造特性が受容体選択性に影響を与える可能性が指摘されています。
合成経路に関しては、8-methoxyquinolin-4-olを出発物質とする逐次ハロゲン化反応が標準的な手法です。最新の研究では、マイクロ波照射法を適用することで反応時間を従来法の60%に短縮できることがJournal of Organic Chemistryに報告され(2024年)、グリーンケミストリーの観点からも注目されています。反応途中で生成する3-iodo中間体の安定性管理が収率向上の鍵となるため、不活性ガス環境下での操作が推奨されます。
応用分野では、6-Fluoro-3-iodo-8-methoxyquinolin-4-olをPD-1/PD-L1阻害剤の合成前駆体として利用する特許出願が増加傾向にあります(2022-2024年)。また、蛍光プローブ開発におけるフッ素のNMRケミカルシフトを利用した分子イメージング技術への応用も期待されており、Nature系列誌では「多重標的型診断薬」のコア構造としての可能性が言及されています。
安全性データに関しては、現時点で急性毒性(LD50)に関する公表データは限られていますが、in vitro試験では標準的な実験室管理(適切な換気、防護具着用)下での取り扱いが可能とされています。ただし、ヨウ素原子の存在により光感受性を示す可能性があるため、遮光容器での保存が必須です。環境影響評価では、OECDテストガイドラインに基づく生分解性試験が進行中との情報があります。
市場動向として、1598652-14-2を登録する主要な化学品サプライヤー(例:Tokyo Chemical Industry、Sigma-Aldrich)の価格トレンド分析では、2023年以降10-15%の年間価格上昇が観測されています。この背景には、抗体薬複合体(ADC)開発の活発化に伴う需要増加と、フッ素化医薬品市場の拡大(2025年までにCAGR 6.8%成長予測)が関係しています。
今後の研究展開としては、クリックケミストリーを利用した分子機能化や、AI予測モデルを用いた構造活性相関(SAR)解析の進展が期待されます。特に、ヨウ素原子を活用したカップリング反応の多様性から、組み換え医薬品ライブラリー構築における重要性がさらに高まると予測されています。
1598652-14-2 (6-Fluoro-3-iodo-8-methoxyquinolin-4-ol) 関連製品
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)



